

chemical structure and stereochemistry of (-)-peloruside A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-peloruside A

Cat. No.: B10853008

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(-)-Peloruside A**

Introduction

(-)-Peloruside A is the unnatural enantiomer of the potent microtubule-stabilizing agent, **(+)-peloruside A**. The natural product was first isolated from the New Zealand marine sponge *Mycale hentscheli*^{[1][2]}. As a member of the macrolide family, peloruside A has garnered significant interest from the scientific community due to its potent cytotoxic activity against a range of cancer cell lines, which it achieves by arresting cells in the G2-M phase of the cell cycle and inducing apoptosis^{[1][3]}. Its mechanism of action is similar to that of paclitaxel, yet it binds to a distinct, non-taxoid site on β -tubulin, making it a valuable lead compound for the development of new anticancer agents that can overcome taxane resistance^{[4][5]}. This guide provides a detailed overview of the chemical structure and stereochemistry of **(-)-peloruside A**.

Chemical Structure

(-)-Peloruside A is a 16-membered polyoxygenated macrolide.^[6] Its molecular formula is $C_{27}H_{48}O_{11}$ ^[7]. The structure features a tetrahydropyran ring embedded within the macrolactone framework, a gem-dimethyl group, and a functionalized side chain containing a Z-configured trisubstituted double bond^{[6][8]}. It is a cyclic hemiketal and possesses multiple hydroxyl and methoxy functional groups^[7].

The IUPAC name for **(-)-peloruside A** is (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one[9].

Caption: Figure 1. 2D representation of the chemical structure of **(-)-peloruside A**.

Stereochemistry

(-)-Peloruside A possesses a complex stereochemical architecture with 11 stereogenic centers and one Z-configured double bond. The absolute configuration of the natural (+)-enantiomer was determined through extensive NMR spectroscopic analysis and ultimately confirmed by enantioselective total synthesis[6][10]. The synthesis of the unnatural (-)-enantiomer further solidified this assignment[11].

The absolute stereochemistry of **(-)-peloruside A** is as follows: 2S, 3R, 5R, 7R, 8R, 9R, 11S, 13S, 15S, 18R. The double bond between C16 and C17 has a Z-configuration[6]. The relative stereochemistry was elucidated using Nuclear Overhauser Effect (NOE) correlations from 2D NMR experiments, which provided insights into the spatial proximity of various protons within the macrolide ring and side chain[6].

Quantitative Data

Spectroscopic and biological activity data are crucial for the characterization and evaluation of **(-)-peloruside A**. While most literature reports focus on the natural (+)-peloruside A, the NMR and mass spectrometry data for the (-) enantiomer are identical, with the exception of the specific rotation, which is equal in magnitude but opposite in sign.

Table 1: Physicochemical Properties of Peloruside A

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₈ O ₁₁	[6][7]
Molecular Weight	548.7 g/mol	[7]
Specific Rotation [α] ₂₃ ^D	+15.1 (c 0.1, CH ₂ Cl ₂) for (+)-Peloruside A	[12]
Appearance	White solid	[6]

Table 2: Biological Activity of Peloruside A

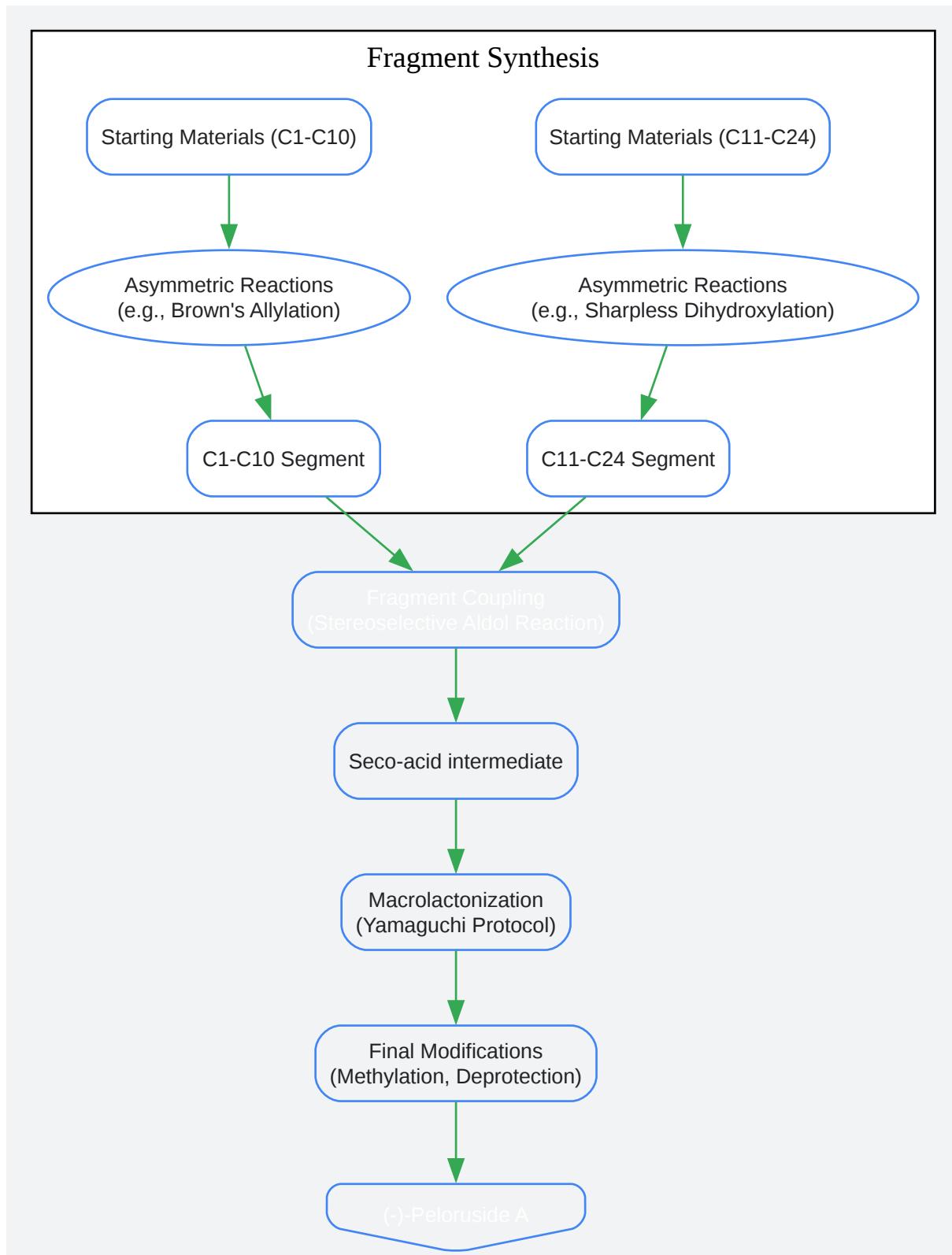
Activity	Cell Line	IC ₅₀ (nM)	Reference
Cell Division Inhibition	Human Endothelial Cells	20.0	[13]
Cell Migration Inhibition	Human Endothelial Cells	0.10	[13]
Microtubule Dynamicity Inhibition	Human Endothelial Cells	0.10	[13]
Capillary Tube Formation Inhibition	Human Endothelial Cells	0.10	[13]
Proliferation Inhibition (IC ₅₀)	MCF7 (Breast Cancer)	3.8	[14]
G ₂ /M Block (IC ₅₀)	MCF7 (Breast Cancer)	25	[14]

Experimental Protocols

The structural elucidation and confirmation of **(-)-peloruside A**'s stereochemistry have been heavily reliant on advanced spectroscopic techniques and complex multi-step total synthesis.

Structural Elucidation via NMR Spectroscopy

The conformation of peloruside A in solution and when bound to microtubules has been determined using a combination of NMR experiments.[\[15\]](#)

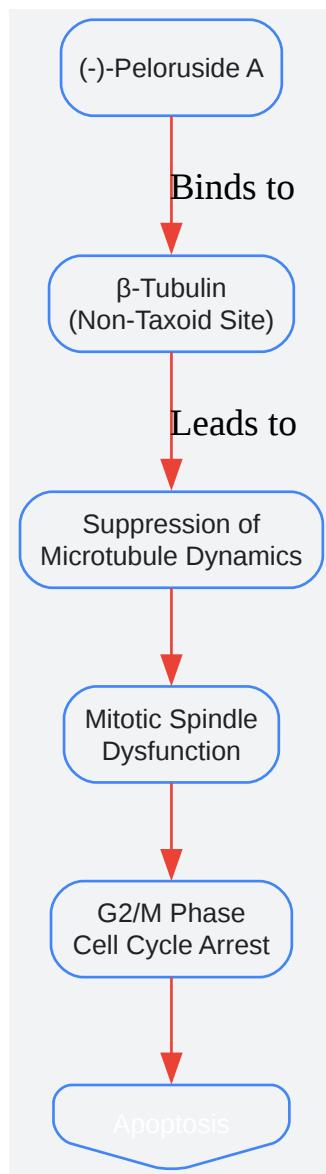

- Protocol: A complete assignment of the ^1H NMR resonance signals is achieved using Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Transferred Nuclear Overhauser Effect Spectroscopy (T-ROESY) experiments[\[15\]](#)[\[16\]](#).
- TOCSY: Used to identify coupled proton spin systems within the molecule.
- HSQC: Correlates proton signals with their directly attached carbon-13 nuclei.
- T-ROESY/NOESY: Detects through-space correlations between protons, providing crucial information about the molecule's three-dimensional structure and relative stereochemistry[\[6\]](#) [\[15\]](#). For determining the bioactive conformation, Transferred NOESY (TR-NOESY) experiments are performed on peloruside A in the presence of stabilized microtubules[\[16\]](#) [\[17\]](#). This technique allows for the detection of NOEs of the ligand while it is bound to its large macromolecular target.

Enantioselective Total Synthesis

Several total syntheses of peloruside A and its enantiomer have been reported. A common strategy involves a convergent approach where two advanced fragments are synthesized and then coupled.

- Representative Synthetic Strategy (Ghosh et al.): An enantioselective synthesis of (+)-peloruside A was achieved through a convergent route[\[12\]](#)[\[18\]](#).
 - Fragment Synthesis: The C1-C10 and C11-C24 segments are synthesized separately. Key stereocenters are introduced using established asymmetric reactions such as Brown's asymmetric allylation and Sharpless asymmetric dihydroxylation[\[12\]](#).
 - Fragment Coupling: The two fragments are joined via a stereoselective aldol reaction[\[12\]](#).
 - Macrolactonization: The 16-membered macrocycle is formed using Yamaguchi macrolactonization of the seco-acid precursor[\[12\]](#)[\[19\]](#).

- Final Steps: Subsequent steps involve selective methylation of a hemi-ketal and removal of protecting groups to yield the final natural product[12].


[Click to download full resolution via product page](#)

Caption: Figure 2. Convergent total synthesis workflow for peloruside A.

Mechanism of Action: Microtubule Stabilization

(-)-Peloruside A exerts its biological effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

- Binding: It binds to β -tubulin, promoting the polymerization of tubulin dimers into stable microtubules[4].
- Stabilization: This stabilization suppresses the dynamic instability of microtubules, a process of rapid growth and shrinkage that is critical for the proper function of the mitotic spindle during cell division[13][14].
- Cell Cycle Arrest: The resulting dysfunctional mitotic spindle leads to an arrest of the cell cycle in the G2-M phase, which ultimately triggers programmed cell death (apoptosis)[2][3].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. "Enantioselective total synthesis of peloruside A and spongidepsin" by Xiaoming Xu [docs.lib.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peloruside A | C27H48O11 | CID 6918506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one | C27H48O11 | CID 11353344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR determination of the bioactive conformation of peloruside A bound to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [chemical structure and stereochemistry of (-)-peloruside A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10853008#chemical-structure-and-stereochemistry-of-peloruside-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com